Amikacin B
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Overview
Description
The compound Amikacin B is a complex organic molecule with multiple functional groups, including amino, hydroxyl, and oxane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of the oxane rings, followed by the introduction of amino and hydroxyl groups. The final step involves the coupling of these intermediates to form the complete molecule. Common reagents used in these reactions include amino acids, protecting groups, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, with stringent quality control measures in place to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino groups can produce primary or secondary amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the oxane rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-amino-2-hydroxybutanamide: A simpler compound with similar functional groups but lacking the oxane rings.
(2S)-4-amino-3-hydroxycyclohexyl]-2-hydroxybutanamide: Similar structure but with fewer hydroxyl groups.
Uniqueness
The uniqueness of Amikacin B lies in its complex structure, which allows for multiple interactions and reactions
Properties
IUPAC Name |
(2S)-4-amino-N-[(1R,4R,5R)-5-amino-4-[(2R,4R,5S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N6O12/c23-2-1-8(30)20(36)28-7-3-6(25)18(39-21-12(27)15(33)14(32)9(4-24)37-21)17(35)19(7)40-22-16(34)11(26)13(31)10(5-29)38-22/h6-19,21-22,29-35H,1-5,23-27H2,(H,28,36)/t6-,7-,8+,9?,10?,11+,12?,13-,14-,15-,16?,17?,18-,19?,21-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISFONZWEZUXDI-OUGKPOERSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C(C([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)N)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CN)O)O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N6O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746981 |
Source
|
Record name | (2S)-4-Amino-N-{(1R,4R,5R)-5-amino-2-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-4-[(2,6-diamino-2,6-dideoxy-alpha-D-threo-hexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
48237-20-3 |
Source
|
Record name | (2S)-4-Amino-N-{(1R,4R,5R)-5-amino-2-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-4-[(2,6-diamino-2,6-dideoxy-alpha-D-threo-hexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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